molecular formula C22H20ClN5O3S B2727057 N-(4-chlorophenyl)-2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide CAS No. 613219-21-9

N-(4-chlorophenyl)-2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B2727057
CAS No.: 613219-21-9
M. Wt: 469.94
InChI Key: OGJGQQZGZDSKDO-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid heterocyclic acetamides combining pyrazole and thiazole moieties. Its structure features a 4-chlorophenyl group attached via an acetamide linker to a thiazol-5-yl ring, which is further substituted with a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino group. The pyrazole-thiazole scaffold is known for its structural rigidity, which facilitates intermolecular interactions (e.g., hydrogen bonding) critical for biological target engagement .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-13-19(21(31)28(27(13)2)16-6-4-3-5-7-16)25-22-26-20(30)17(32-22)12-18(29)24-15-10-8-14(23)9-11-15/h3-11,17H,12H2,1-2H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJGQQZGZDSKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

The molecular formula of the compound is C18H17ClN4O2C_{18}H_{17}ClN_{4}O_{2} with a molecular weight of approximately 356.81 g/mol. The compound features a complex structure that includes both pyrazole and thiazole moieties, which are known for their biological significance.

PropertyValue
Molecular FormulaC18H17ClN4O2C_{18}H_{17}ClN_{4}O_{2}
Molecular Weight356.81 g/mol
CAS Number5525-35-9
LogP3.86840
PSA71.55 Ų

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing pyrazole and thiazole scaffolds. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Line Studies :
    • A derivative similar to the target compound exhibited an IC50_{50} value of 49.85 µM against tumor cells, indicating moderate potency in inhibiting cell growth .
    • Another study reported that thiazole derivatives showed IC50_{50} values as low as 1.61 µg/mL against specific cancer cell lines, suggesting that structural modifications can enhance activity .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Some analogs have been shown to inhibit Aurora-A kinase and CDK2 with IC50_{50} values in the nanomolar range, which are critical for cancer cell proliferation .

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties. For example:

  • Inhibition of Pro-inflammatory Cytokines : Certain derivatives have demonstrated the ability to reduce levels of TNF-alpha and IL-6 in vitro, showcasing potential for treating inflammatory diseases .

Study 1: Anticancer Potential

In a study conducted by Xia et al., a related pyrazole compound was synthesized and tested against various cancer cell lines. The results indicated significant apoptosis induction in treated cells, supporting the hypothesis that pyrazole-containing compounds can effectively target tumor cells .

Study 2: Structure Activity Relationship (SAR)

Research on thiazole derivatives revealed that substitutions on the thiazole ring significantly influenced anticancer activity. The presence of electron-withdrawing groups enhanced potency against certain cancer types .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-chlorophenyl)-2-{2-[...]} against various bacterial strains. Research indicates that derivatives containing thiazole and pyrazole moieties exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness in inhibiting the growth of resistant strains of Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators . Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation, enhancing its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of thiazole derivatives similar to N-(4-chlorophenyl)-2-{2-[...]} against a panel of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .

Study 2: Anticancer Activity

In another study focused on anticancer activity, researchers evaluated the effects of this compound on MCF7 cells. The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls . This study supports the hypothesis that compounds containing thiazole and pyrazole structures may serve as effective anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in substituents on the phenyl, pyrazole, or thiazole rings. These variations influence electronic properties, solubility, and bioactivity.

Compound Name Key Substituents Biological Activity Reference
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide 4-nitrophenyl, propan-2-ylphenyl Antimicrobial (moderate)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Methylsulfanylphenyl Antifungal (weak)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 4-nitrophenyl Insecticidal (potent)
  • Electron-Withdrawing Groups (e.g., nitro) : Enhance bioactivity by increasing electrophilicity. For example, the 4-nitrophenyl derivative in showed insecticidal activity due to improved binding to chitin synthase.
  • Hydrophobic Substituents (e.g., methylsulfanyl) : Improve membrane permeability but may reduce solubility, as seen in .
  • Chlorophenyl vs.

Crystallographic and Hydrogen-Bonding Patterns

  • Dihedral Angles : The chlorophenyl derivative’s pyrazole and thiazole rings exhibit a dihedral angle of 37.4°, promoting planar stacking interactions . In contrast, the methylsulfanyl analogue’s angle (59.3°) disrupts crystallinity, reducing stability .
  • Hydrogen Bonding : The target compound forms N–H⋯O and C–H⋯O bonds, creating R₂²(10) motifs that stabilize its crystal lattice. The nitro analogue’s additional nitro group participates in stronger O⋯H–N interactions, enhancing thermal stability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves coupling 4-aminoantipyrine derivatives with chlorophenylacetamide precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base at 273 K to minimize side reactions .
  • Cyclization : Control reaction time (3–5 hours) and temperature (room temperature to reflux) to optimize yields (~72%) .
  • Purification : Employ column chromatography or recrystallization (e.g., methylene chloride evaporation) to isolate high-purity crystals .

Q. How is the compound structurally characterized in academic research?

Standard characterization methods include:

  • 1H/13C NMR : Identify tautomeric forms (amine/imine ratios) via NH proton signals (e.g., δ 11.20–13.30 ppm for amine/imine NH groups) .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) and hydrogen-bonding networks (R22(10) dimer motifs) .
  • Mass spectrometry : Confirm molecular weight using LCMS or HRMS with ESI+ ionization .

Advanced Research Questions

Q. How do researchers analyze tautomeric equilibria (amine vs. imine forms) in this compound?

Tautomerism is studied via:

  • Dynamic NMR : Monitor NH proton exchange rates in DMSO-d6 to determine energy barriers between tautomers .
  • Crystallographic data : Compare bond lengths (e.g., C=O vs. C–N distances) to identify dominant tautomeric states in solid-state structures .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict relative stability of tautomers .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require:

  • Dose-response validation : Use standardized assays (e.g., MIC for antimicrobials, IC50 for cytotoxicity) across multiple cell lines .
  • Metabolite profiling : Identify degradation products via HPLC-PDA to rule out false positives from impurities .
  • Target validation : Perform SPR or ITC assays to confirm binding affinities to proposed targets (e.g., kinase enzymes) .

Q. How does the thiazole-pyrazole core influence the compound's mechanism of action?

The hybrid heterocyclic system likely:

  • Enhances π-π stacking : Facilitates interactions with hydrophobic enzyme pockets (e.g., COX-2 or topoisomerase II) .
  • Modulate redox activity : The thiazole sulfur and pyrazole NH groups may participate in radical scavenging or metal chelation .
  • Improve pharmacokinetics : The chlorophenyl group increases lipophilicity, enhancing membrane permeability .

Q. What crystallographic insights are critical for rational drug design?

Key structural features include:

  • Hydrogen-bonded dimers : Stabilize the solid-state conformation via N–H···O interactions, which may mimic binding to biological targets .
  • Torsional flexibility : The acetamide linker allows rotational freedom (dihedral angles up to 80.7°), enabling adaptive binding .
  • Steric effects : Substituents like methyl groups on the pyrazole ring prevent undesired conformations .

Q. How are reaction mechanisms (e.g., cyclization) experimentally validated?

Mechanistic studies involve:

  • Kinetic isotope effects : Replace NH with ND to track proton transfer steps in thiazole ring formation .
  • Trapping intermediates : Use quenching agents (e.g., HCl) to isolate and characterize reactive intermediates via NMR .
  • Computational MD simulations : Map energy profiles for ring-closure steps using Gaussian or ORCA software .

Q. What methodological challenges arise in solubility and formulation studies?

Challenges include:

  • Low aqueous solubility : Address via co-solvents (e.g., PEG-400) or nanoparticle formulation (e.g., PLGA encapsulation) .
  • pH-dependent stability : Perform accelerated stability testing (40°C/75% RH) across pH 1–10 to identify degradation pathways .

Q. How is the compound's stability under physiological conditions assessed?

Stability assays include:

  • Plasma incubation : Monitor degradation in human plasma (37°C, 24 hours) using LC-MS to identify esterase-sensitive bonds .
  • Microsomal metabolism : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., hydroxylation at methyl groups) .

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